5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, imidazole, and benzodioxole. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the benzodioxole and imidazole intermediates. These intermediates are then subjected to various organic reactions, including condensation, cyclization, and functional group modifications, to form the final product. Industrial production methods may involve optimizing these synthetic routes to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and imidazole-containing molecules. Compared to these compounds, 5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C27H27N3O8 |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
(4E)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H27N3O8/c1-34-17-7-4-6-16(12-17)22(31)20-21(18-13-19(35-2)25-26(24(18)36-3)38-15-37-25)30(27(33)23(20)32)10-5-9-29-11-8-28-14-29/h4,6-8,11-14,21,31H,5,9-10,15H2,1-3H3/b22-20+ |
InChI Key |
NTRKGAIOQAOWIW-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=C5C(=C4OC)OCO5)OC)/O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=C5C(=C4OC)OCO5)OC)O |
Origin of Product |
United States |
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